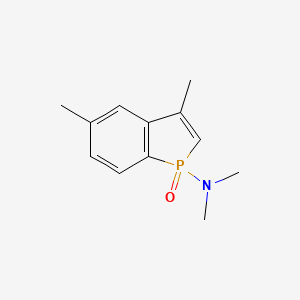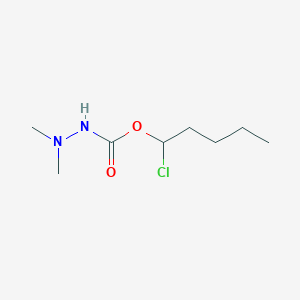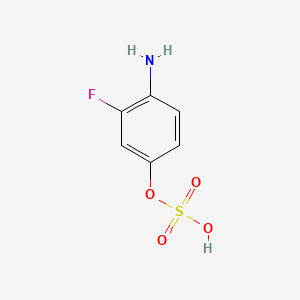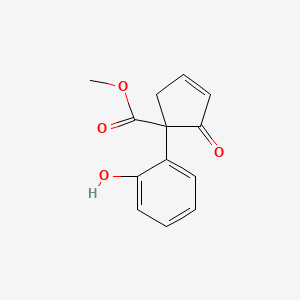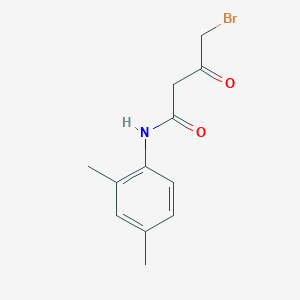![molecular formula C15H13NO4S B14337650 [3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene CAS No. 95339-48-3](/img/no-structure.png)
[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene is an organic compound characterized by the presence of both benzenesulfonyl and nitro groups attached to a prop-1-en-2-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene typically involves the reaction of benzenesulfonyl chloride with a nitroalkene. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzenesulfonyl compounds.
Aplicaciones Científicas De Investigación
[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to various biological and chemical effects, depending on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: Shares the benzenesulfonyl group but lacks the nitro and prop-1-en-2-yl groups.
Nitrobenzene: Contains the nitro group but lacks the benzenesulfonyl and prop-1-en-2-yl groups.
Benzene derivatives: Various benzene derivatives with different substituents can exhibit similar reactivity patterns.
Uniqueness
[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
| 95339-48-3 | |
Fórmula molecular |
C15H13NO4S |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
[3-(benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C15H13NO4S/c17-16(18)11-14(13-7-3-1-4-8-13)12-21(19,20)15-9-5-2-6-10-15/h1-11H,12H2 |
Clave InChI |
YHPNEXLTPIQBBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



